4-Thiocyanato-3-(trifluoromethyl)aniline

Agrochemical Synthesis Intermediate Herbicide

Sourcing a regiospecifically pure aniline intermediate for agrochemical R&D often risks cross-contamination from structurally incomplete analogs. This compound is the explicitly claimed intermediate for synthesizing 4-phenylthioalkanesulfonanilide herbicides. - Enables direct access to patented fluorinated agrochemical pathways. - Provides the electrophilic -SCN group for N-SCN moiety introduction in medicinal chemistry. - Achieves high-yield conversions (up to 98.6% for analogs) for process chemistry optimization.

Molecular Formula C8H5F3N2S
Molecular Weight 218.20 g/mol
Cat. No. B12846780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiocyanato-3-(trifluoromethyl)aniline
Molecular FormulaC8H5F3N2S
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(F)(F)F)SC#N
InChIInChI=1S/C8H5F3N2S/c9-8(10,11)6-3-5(13)1-2-7(6)14-4-12/h1-3H,13H2
InChIKeyKIILQNMMXZFMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Thiocyanato-3-(trifluoromethyl)aniline Properties & Utility


4-Thiocyanato-3-(trifluoromethyl)aniline is a substituted aromatic amine with the molecular formula C₈H₅F₃N₂S and a molecular weight of 218.20 g/mol [1]. It is defined by a thiocyanate (-SCN) group at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the aniline amine . This compound functions primarily as a chemical intermediate in the synthesis of agrochemicals (herbicides and insecticides) and pharmaceuticals . Its reactivity is governed by the thiocyanate group, which can act as a leaving group in nucleophilic substitutions or participate in coupling reactions, and the trifluoromethyl group, which confers enhanced metabolic stability and lipophilicity to its derivatives .

Workflow Agrochemical and pharmaceutical intermediate synthesis
Key Motif para-thiocyanate / meta-trifluoromethyl aniline
Value Driver Regiochemistry enables proprietary sulfonanilide herbicide class

Why 4-Thiocyanato-3-(trifluoromethyl)aniline Is Irreplaceable


The target compound possesses a unique and non-interchangeable regiochemical substitution pattern—a para-thiocyanate and a meta-trifluoromethyl group on an aniline ring . Closely related analogs, such as 4-thiocyanatoaniline or other substituted anilines, lack one or both of these functional groups, which fundamentally alters their electronic profile, lipophilicity, and subsequent biological activity in final derived compounds [1]. While multiple thiocyanatoaniline derivatives are known, the specific combination of electron-withdrawing groups in 4-Thiocyanato-3-(trifluoromethyl)aniline is explicitly claimed as a critical intermediate for synthesizing herbicidal and plant growth-modifying 4-phenylthioalkanesulfonanilides [2]. Therefore, a procurement decision based on a generic or structurally incomplete analog would lead to a different final product with unvalidated efficacy and a divergent intellectual property position.

Analogues lacking para-SCN or meta-CF3 alter electronic profile and lipophilicity of final derivatives.
Non-CF3 thiocyanatoanilines cannot access the patented 4-phenylthioalkanesulfonanilide product class.
Substitution with incomplete regiochemistry may result in unvalidated herbicidal activity and divergent IP position.

Key Differentiators for 4-Thiocyanato-3-(trifluoromethyl)aniline


Critical Intermediate for Herbicidal Synthesis

The target compound is the essential precursor for a specific class of herbicides. Unlike unsubstituted or halogen-substituted 4-thiocyanatoanilines, the presence of the meta-trifluoromethyl group is a mandatory structural requirement for the synthesis of 4-phenylthioalkanesulfonanilide herbicides [1]. This is evidenced by a patent that explicitly claims the preparation of 4-arylthioanilines wherein the A substituent must be halogen or trifluoromethyl [1].

Herbicidal Intermediate
Direct head-to-head
Target: 4-thiocyanato-3-(trifluoromethyl)aniline → active sulfonanilide herbicide (CF₃ required).
Comparator: 4-thiocyanatoaniline → invalid product class.
CF₃ mandatory for claimed herbicide product class.
Agrochemical Synthesis Intermediate Herbicide Regiochemistry

Electrophilic Thiocyanation vs. Aryl Isothiocyanates

This compound is not just an intermediate; it is a valuable SCN electrophilic source for further synthetic transformations [1]. This contrasts with aryl isothiocyanates (e.g., 3-(trifluoromethyl)phenyl isothiocyanate), which are nucleophilic at sulfur and lead to thiourea derivatives [2]. The electrophilic nature of the SCN group in the target compound allows for the direct thiocyanation of other nucleophiles, providing a distinct synthetic route.

Reactivity Profile
Class-level inference
Electrophilic SCN source → N–SCN bond formation
vs.
Nucleophilic aryl isothiocyanate → thiourea derivatives
Provides complementary reactivity for N–SCN chemical space.
Organic Synthesis Thiocyanation Electrophilic Reagent Medicinal Chemistry

High-Efficiency Derivatization vs. Prior Art

As an intermediate, its downstream processing can be highly efficient. A patent describing the conversion of similar 4-thiocyano-2-nitroanilines to thioalkylanilines demonstrates that optimized conditions can achieve yields of up to 98.6% [1]. This significantly surpasses the yields (29-50%) reported for earlier methods for related compounds [2]. While this data is for a related nitro-substituted derivative, it strongly suggests that the core 4-thiocyanatoaniline structure is amenable to high-yielding synthetic transformations when using modern phase-transfer or dipolar aprotic solvent techniques.

Synthetic Yield
Cross-study comparable
Up to 98.6% yield (related 4-thiocyano-2-nitroaniline)
vs. prior art 29–50%
Supports high-efficiency downstream synthetic pathway.
Based on related nitro-substituted derivative; performance may vary.
Process Chemistry Yield Optimization Phase Transfer Catalysis Synthesis

4-Thiocyanato-3-(trifluoromethyl)aniline Applications


Synthesis of Herbicidal Sulfonanilides

This compound is explicitly claimed as a key intermediate for synthesizing a family of 4-phenylthioalkanesulfonanilides, which are known herbicidal and plant growth-modifying agents [1]. Researchers and manufacturers focused on this specific class of fluorinated agrochemicals should procure this compound to follow the patented synthetic pathway.

N–SCN Pharmacophore Development

The compound can serve as a source of the electrophilic SCN group for introducing the N–SCN moiety into other molecules [2]. This is relevant for medicinal chemistry projects exploring new chemical space beyond more common sulfur-containing motifs like thioureas or thioethers, where the unique electronic and steric properties of the thiocyanate group may confer distinct biological activity.

High-Yield Thioalkyl Aniline Synthesis

Given the demonstrated high yields (up to 98.6%) in converting structurally related 4-thiocyanoanilines to valuable thioalkylaniline intermediates [3], this compound can be used as a reliable starting material for synthesizing more complex molecules. This is particularly relevant for process chemists seeking to optimize the manufacturing route of anthelmintic or antibacterial benzimidazole compounds, for which thioalkylanilines are known precursors [3].

Application
Selection Property
Validation Focus
Synthesis of herbicidal sulfonanilides
Regiochemical substitution pattern
Patent-defined synthetic route validation
N–SCN pharmacophore development
Electrophilic thiocyanation reactivity
Reactivity profile vs. aryl isothiocyanates
High-yield thioalkyl aniline synthesis
Downstream derivatization efficiency
Yield optimization in process chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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